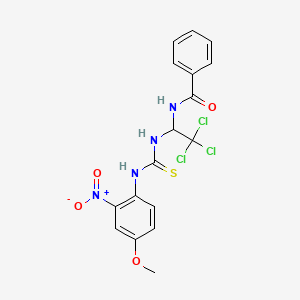
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a thiourea moiety, and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The starting material, 2,2,2-trichloroethanol, is reacted with thionyl chloride to form 2,2,2-trichloroethyl chloride.
Thiourea Derivative Formation: The trichloroethyl chloride is then reacted with thiourea to form the corresponding thioureido intermediate.
Coupling with 4-Methoxy-2-nitroaniline: The thioureido intermediate is coupled with 4-methoxy-2-nitroaniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong bases.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets. The trichloromethyl group may interact with nucleophilic sites on proteins or enzymes, while the thiourea moiety can form hydrogen bonds with biological molecules. The nitro group may undergo reduction to form reactive intermediates that can further interact with cellular components.
相似化合物的比较
Similar Compounds
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide: Unique due to the combination of trichloromethyl, thiourea, and benzamide groups.
N-(2,2,2-Trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide: Lacks the methoxy group, which may influence its solubility and interactions.
属性
分子式 |
C17H15Cl3N4O4S |
|---|---|
分子量 |
477.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
InChI 键 |
RQOIPQIEAUXRTO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


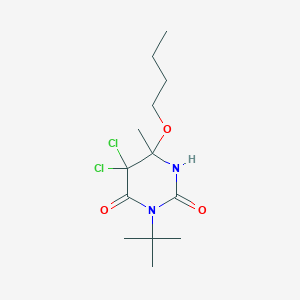

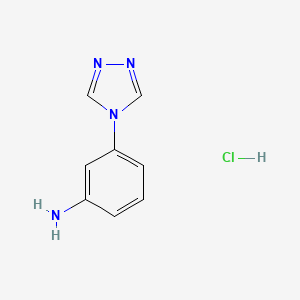
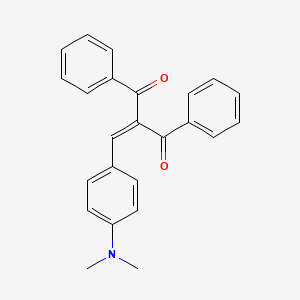
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
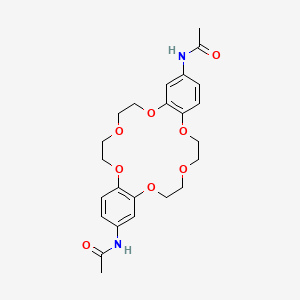
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)
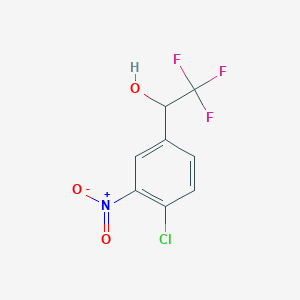
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
